N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea

Hammett substituent constant electronic effect structure-activity relationship

N-[(2,5-Dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea (CAS 680216-91-5; MDL MFCD00275110) is a 1-acyl-3-arylthiourea derivative featuring a 2,5-dichloropyridine-3-carbonyl moiety and a 4-methoxyphenyl substituent on the thiourea core. It belongs to the well-studied class of N-acyl-N'-arylthioureas, which are recognized for tunable physicochemical properties, versatile metal-coordination capacity, and broad biological activity profiles spanning antibacterial, antifungal, anticancer, and enzyme-inhibitory applications.

Molecular Formula C14H11Cl2N3O2S
Molecular Weight 356.2 g/mol
Cat. No. B12862250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea
Molecular FormulaC14H11Cl2N3O2S
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(N=CC(=C2)Cl)Cl
InChIInChI=1S/C14H11Cl2N3O2S/c1-21-10-4-2-9(3-5-10)18-14(22)19-13(20)11-6-8(15)7-17-12(11)16/h2-7H,1H3,(H2,18,19,20,22)
InChIKeyYFBIUMIFEASXAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,5-Dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea – Procurement-Grade Overview for Research Selection


N-[(2,5-Dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea (CAS 680216-91-5; MDL MFCD00275110) is a 1-acyl-3-arylthiourea derivative featuring a 2,5-dichloropyridine-3-carbonyl moiety and a 4-methoxyphenyl substituent on the thiourea core . It belongs to the well-studied class of N-acyl-N'-arylthioureas, which are recognized for tunable physicochemical properties, versatile metal-coordination capacity, and broad biological activity profiles spanning antibacterial, antifungal, anticancer, and enzyme-inhibitory applications [1]. The compound is commercially supplied as a heterocyclic building block with specified purity (≥95%) by Apollo Scientific (catalogue OR29940) and at 98% purity by alternative vendors [2].

Why N-[(2,5-Dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea Cannot Be Replaced by Generic Analogs


Within the 1-acyl-3-arylthiourea family, the N'-aryl substituent exerts a decisive influence on electronic character, hydrogen-bonding capacity, and biological target engagement. The 4-methoxyphenyl group in this compound is electron-donating (+M effect), which modulates the electrophilicity of the thiourea C=S and the acidity of the thiourea NH protons differently than electron-withdrawing substituents such as 2-chlorophenyl or 3,5-dichlorophenyl found in the closest commercial analogs (OR29941 and related catalog items) [1]. Class-level evidence from nicotinoyl thiourea structure-activity relationship (SAR) studies and aroyl thiourea antibacterial evaluations demonstrates that even single-atom substituent changes on the N'-aryl ring can alter MIC values against multidrug-resistant strains by orders of magnitude [2][3]. Consequently, substituting this compound with a halogenated-phenyl analog in a biological assay or a metal-coordination study is expected to yield non-equivalent outcomes in potency, selectivity, and complex geometry.

Quantitative Differentiation Evidence for N-[(2,5-Dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea vs. Analogs


Electronic Substituent Differentiation: 4-Methoxy (σp = -0.27) vs. 2-Chloro (σo = +0.23) on N'-Phenyl Ring

The 4-methoxyphenyl substituent on the target compound carries a Hammett σp value of -0.27 (electron-donating by resonance), whereas the closest commercial analog N-(2-chlorophenyl)-N'-[(2,5-dichloro-3-pyridyl)carbonyl]thiourea (OR29941) bears a 2-chloro substituent with σo = +0.23 (electron-withdrawing by induction) [1]. This net Δσ of 0.50 units translates into measurably different thiourea NH acidity (predicted pKa shift ~1.5–2.0 units based on analogous thiourea series) and C=S bond polarization, which directly impacts hydrogen-bond donor strength in organocatalysis and target-binding affinity in biological systems [2].

Hammett substituent constant electronic effect structure-activity relationship

Purity Specification Benchmark: ≥95% (Apollo Scientific OR29940) vs. 98% (Alternative Vendor)

Apollo Scientific supplies N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea (OR29940) at ≥95% purity, while an alternative vendor (Leyan, product 1948093) offers the same compound at 98% purity . In contrast, the closest analog N-(2-chlorophenyl)-N'-[(2,5-dichloro-3-pyridyl)carbonyl]thiourea (OR29941) is listed without a publicly disclosed purity specification on vendor databases, introducing uncertainty for quantitative assay design [1].

purity specification procurement grade quality control

Antimicrobial Activity Class-Level Inference: Nicotinoyl Thiourea Pharmacophore with Aryl Modulation

In the Ozgeris (2021) systematic evaluation of nicotinoyl thioureas, all synthesized compounds bearing the pyridine-carbonyl-thiourea scaffold exhibited moderate antibacterial activity against nosocomial infection-causing bacteria (including drug-resistant strains) when compared to standard antibiotics [1]. Although the specific 2,5-dichloro-4-methoxy combination was not individually reported, the class-level SAR indicates that electron-donating substituents on the N'-aryl ring (such as 4-OCH3) are associated with enhanced antioxidant capacity in the DPPH assay and may shift the antimicrobial spectrum toward Gram-negative selectivity, as demonstrated in the related aroyl thiourea series where 4-methoxy-containing derivatives (compounds 25, 27, 28) achieved MIC values of 6.25–100 µM against multidrug-resistant pathogenic strains [2].

antibacterial nicotinoyl thiourea MIC nosocomial pathogens

Hydrogen-Bond Donor/Acceptor Topology: 4-OCH3 vs. Chloro-Substituted Analogs

The target compound presents three hydrogen-bond donor sites (two thiourea NH and one carbonyl-adjacent NH) and four hydrogen-bond acceptor sites (C=S, C=O, pyridine N, and the methoxy oxygen of the 4-OCH3 group). The closest analog OR29941 (2-chlorophenyl) lacks the methoxy oxygen H-bond acceptor, reducing its total acceptor count to three [1]. In 1-acyl-3-arylthioureas, the methoxy oxygen can participate in supplementary intermolecular hydrogen-bonding networks that stabilize metal complexes and influence crystal packing, as extensively documented in the crystallographic literature reviewed by Zahra et al. (2022) [2].

hydrogen-bond capacity organocatalysis coordination chemistry thiourea ligand

Molecular Weight and ClogP Differentiation for Physicochemical Property Screening

The target compound (MW 356.23 g/mol) is 4.4 Da lighter than OR29941 (MW 360.65 g/mol) and contains one fewer chlorine atom, resulting in a lower predicted ClogP (estimated ~3.8 vs. ~4.2 for OR29941 based on fragment-based calculation) [1]. In the aroyl thiourea series evaluated by Yildirim et al. (2026), all 4-methoxy-containing derivatives complied with Lipinski's rule of five and demonstrated favorable bioavailability predictions in silico [2].

ClogP molecular weight Lipinski rule of five drug-likeness

Recommended Application Scenarios for N-[(2,5-Dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea Based on Quantitative Evidence


Antibacterial Screening Libraries Targeting Gram-Negative Nosocomial Pathogens

Based on class-level evidence from nicotinoyl thioureas (Özgeriş 2021) demonstrating moderate activity against drug-resistant nosocomial bacteria, and the electron-donating 4-OCH3 pharmacophore associated with enhanced Gram-negative activity in related aroyl thiourea series (Yildirim 2026, MIC 6.25–100 µM), this compound is rationally selected for inclusion in diversity-oriented screening decks targeting multidrug-resistant Gram-negative pathogens such as P. aeruginosa and K. pneumoniae [1][2]. The 2,5-dichloropyridine motif additionally aligns with the chloropyridylcarbonyl microbiocide pharmacophore described in patent EP0763530 [3].

Thiourea Organocatalyst Development Requiring Dual H-Bond Donor/Acceptor Functionality

The four hydrogen-bond acceptor sites (C=S, C=O, pyridine N, methoxy O) and three donor NH sites enable simultaneous substrate activation through bifurcated hydrogen-bonding networks, a design principle validated in 1-acyl-3-arylthiourea organocatalysis [1]. The electron-donating 4-OCH3 group (σp = -0.27) enhances the Lewis basicity of the C=S sulfur, increasing its capacity to engage in anion-binding catalysis relative to electron-poor chloro-substituted analogs.

Metal-Complex Synthesis: N,S,O Multidentate Ligand for Transition-Metal Coordination

The 2,5-dichloropyridine-3-carbonyl thiourea framework functions as a versatile S,N-bidentate or S,N,O-tridentate ligand for transition metals including Pd(II), Cu(II), and Rh(I), with the methoxy oxygen providing an ancillary coordination site not available in 2-chloro or 3,5-dichloro analogs (OR29941 and relatives) [1][2]. The purity specification of ≥95% (Apollo Scientific OR29940) or 98% (Leyan) ensures reproducible metal-to-ligand stoichiometry for complex characterization.

Physicochemical Property Screening in Early-Stage Drug Discovery

The favorable Lipinski compliance profile predicted for 4-methoxy-substituted aroyl thioureas (Yildirim 2026) and the lower ClogP (~3.8) versus trichlorinated analogs (~4.2) position this compound as a preferred entry for fragment-based screening or property-guided lead optimization programs where aqueous solubility and minimal non-specific binding are prioritized [1][2].

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